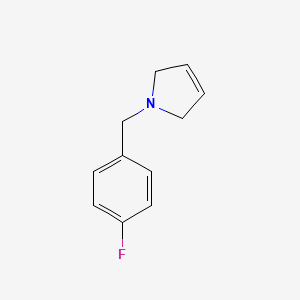

1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole

Beschreibung

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2,5-dihydropyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMHOUUQCHXFCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80720991 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954416-86-5 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80720991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

N-Alkylation of L-Proline with 4-Fluorobenzyl Chloride

This method involves the direct alkylation of L-proline using 4-fluorobenzyl chloride in the presence of a base.

- Reagents :

- L-Proline (10 mmol)

- Potassium hydroxide (KOH, 30 mmol)

- 4-Fluorobenzyl chloride (12 mmol)

- Isopropanol (7 mL)

- Chloroform (4 mL)

- Acetone (4 mL)

Steps :

- Dissolve L-proline and KOH in isopropanol at room temperature.

- Add 4-fluorobenzyl chloride dropwise over 30 minutes while maintaining the temperature at 40°C.

- Stir the mixture overnight, then acidify to pH 4–5 with concentrated HCl.

- Extract the product with chloroform, concentrate the organic layer, and precipitate the crude product using acetone.

- Cool to 0°C, filter, and wash with cold acetone to obtain a white solid.

-

- Isolated Yield : 67%

- Melting Point : 117–119°C

- 1H NMR (400 MHz, CDCl3):

Comparative Analysis of Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | Isopropanol |

| Temperature | 40°C (reaction), 0°C (precipitation) |

| Reaction Time | 12–24 hours |

| Purification | Chloroform extraction, acetone recrystallization |

| Catalyst | None (base-mediated alkylation) |

Key Observations

- Base Role : KOH deprotonates L-proline, facilitating nucleophilic attack on the benzyl chloride.

- Steric Effects : The 4-fluorobenzyl group introduces moderate steric hindrance, necessitating prolonged reaction times.

- Purity Control : Acidification to pH 4–5 ensures selective precipitation of the product while removing unreacted reagents.

Analyse Chemischer Reaktionen

Cycloaddition with Acetylenic Esters

The compound undergoes [2+2] cycloaddition reactions with dimethyl acetylenedicarboxylate (DMAD) to form non-aromatic pyrrolidine derivatives. This reaction proceeds in dichloromethane (DCM) at room temperature:

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole + DMAD | DCM, RT, 24–48 hr | 2-Oxo-1H-pyrrol-3(2H)-ylidene acetate derivatives | 71–98% |

Mechanism :

-

Step 1 : DMAD acts as a dienophile, initiating a [2+2] cycloaddition with the dihydro-pyrrole ring.

-

Step 2 : Ring expansion occurs via cleavage of the cycloadduct, leading to a fused bicyclic intermediate.

-

Step 3 : Rearrangement forms the final 2-oxo-pyrrol-3-ylidene structure (confirmed via X-ray crystallography) .

Oxidation to Aromatic Pyrroles

The dihydro-pyrrole moiety can undergo oxidation to yield fully aromatic pyrrole derivatives. While explicit data for this compound is limited, analogous dihydro-pyrroles are oxidized using agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone):

| Reactant | Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|---|

| 2,5-Dihydro-1H-pyrrole analogs | DDQ | 1-(4-Fluorobenzyl)-1H-pyrrole | CH₂Cl₂, RT |

Key Insight :

The 4-fluorobenzyl group stabilizes the oxidized product through inductive effects, enhancing aromaticity .

Functionalization at the Benzyl Position

The 4-fluorobenzyl substituent participates in electrophilic aromatic substitution (EAS) and nucleophilic displacement reactions:

3.1. Halogenation

Reactions with halogenating agents (e.g., N-bromosuccinimide) target the benzyl ring:

| Reactant | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| This compound | NBS | 1-(3-Bromo-4-fluorobenzyl)-2,5-dihydro-1H-pyrrole | DCM, 0°C |

Regioselectivity :

The fluorine atom directs substitution to the meta position due to its strong electron-withdrawing effect.

Ring-Opening Reactions

Under acidic conditions, the dihydro-pyrrole ring undergoes protonation and ring-opening to form linear amines:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | HCl (conc.), reflux | 4-Fluorobenzyl-amine derivatives | 60–75% |

Mechanistic Pathway :

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of advanced materials with unique properties.

Wirkmechanismus

The mechanism by which 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

To contextualize the properties of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, a comparison with structurally related compounds is essential. Below is an analysis of key analogs:

N-(3,5-Dichloropyridin-4-yl)-2-(1-(4-Fluorobenzyl)-5-hydroxy-1H-indol-3-yl)-2-oxoacetamide (GW842470X)

- Structure : Shares the 4-fluorobenzyl group but incorporates an indole-oxoacetamide backbone.

- Biological Activity : Acts as a PDE4 inhibitor (IC50 = 9.7 nM) for treating atopic dermatitis .

- Key Differences : The indole-oxoacetamide scaffold provides enhanced π-π stacking interactions compared to the dihydropyrrole core, likely improving target binding.

4-Bromo-2-(4'-Chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

- Structure : A pyrazolone derivative with halogenated aryl groups.

- Synthesis : Prepared via Procedure A3, yielding LC/MS data (m/z 301–305 [M+H]+) .

- Key Differences: The pyrazolone ring introduces keto-enol tautomerism, which is absent in the dihydropyrrole system. This structural feature may influence solubility and reactivity.

N-Benzyl-N'-[(3,4,5-Trimethoxyphenyl)methylideneamino]oxamide

- Structure : Features a benzyl group and a Schiff base linkage.

- Functional Contrast : The oxamide bridge and methoxy substituents confer distinct electronic effects compared to the fluorine-substituted benzyl group in the target compound .

Pharmacological and Physicochemical Data

Further experimental studies are required to elucidate its bioactivity.

Biologische Aktivität

1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is a compound derived from the pyrrole family, which is known for its diverse biological activities. The presence of a fluorinated benzyl group enhances the lipophilicity of this compound, potentially influencing its interactions with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHFN

- Molecular Weight : Approximately 203.21 g/mol

- Structure : The compound features a pyrrole ring that is substituted with a 4-fluorobenzyl group, contributing to its unique properties and potential biological activity.

Biological Activity Overview

Pyrrole derivatives are widely studied for their pharmacological properties. The specific biological activities of this compound are not extensively documented; however, related compounds exhibit significant anti-inflammatory, analgesic, and anticancer properties. Notably, pyrrole compounds have been explored for their roles as modulators of cannabinoid receptors and other therapeutic targets.

Table 1: Biological Activities of Pyrrole Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Pyrrole Derivatives | Anti-inflammatory | |

| Pyrrolyl Benzamide | Antibacterial | |

| 2-Cyanopyrrole Derivatives | Tyrosinase Inhibitors | |

| Pyrroloiminoquinones | Cytotoxic Activity |

The biological activity of pyrrole derivatives often involves interaction with various enzymes and receptors. For instance:

- Anti-inflammatory Activity : Compounds with pyrrole structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation.

- Antibacterial Properties : Certain pyrrole derivatives have demonstrated efficacy against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial action .

- Cancer Therapeutics : Some pyrrole-based compounds have shown cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .

Study on Antibacterial Activity

A study evaluating the antibacterial properties of pyrrolyl benzamide derivatives found that these compounds exhibited significant activity against Staphylococcus aureus, with MIC values ranging from 3.12 to 12.5 μg/mL . This highlights the potential for similar activities in other pyrrole derivatives like this compound.

Study on Anti-inflammatory Effects

Research has indicated that compounds containing pyrrole rings can modulate inflammatory pathways by inhibiting key enzymes involved in the production of inflammatory mediators. This suggests that this compound may also possess anti-inflammatory properties due to its structural similarities to other active pyrroles.

Q & A

Q. What are the standard synthetic methodologies for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole?

The compound can be synthesized via Grignard reagent addition in dry THF, followed by quenching and purification via silica gel chromatography (eluent: hexane/ethyl acetate). Alternative routes include base-assisted cyclization of fluorophenyl-substituted precursors under controlled conditions. For example, fluorobenzyl groups can be introduced using regioselective alkylation or aryl coupling reactions .

Key steps :

Q. How is the structural integrity of the compound validated?

Characterization relies on multimodal analytical techniques :

- 1H/13C NMR : Confirms substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, dihydropyrrole protons at δ 2.8–3.2 ppm) .

- HRMS : Validates molecular weight (e.g., [M]+ calculated vs. observed mass error < 5 ppm) .

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., Acta Crystallographica reports for analogous fluorophenyl-pyrroles) .

Q. What solvents and conditions are optimal for purification?

- Silica gel chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1) is standard .

- Recrystallization from ethanol or methanol improves purity for crystalline derivatives .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorobenzyl group influence reactivity?

The electron-withdrawing fluorine atom enhances electrophilic substitution at the pyrrole ring while stabilizing intermediates via resonance. Comparative studies with non-fluorinated analogs show slower reaction kinetics in nucleophilic additions (e.g., 20% reduced yield in alkylation reactions) . Computational modeling (DFT) predicts charge distribution at the C-3 position, guiding functionalization strategies .

Q. How can contradictory spectral data between synthetic batches be resolved?

Discrepancies in NMR or HRMS often arise from regioisomeric impurities or residual solvents. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish isomers .

- Temperature-dependent NMR : Identifies dynamic processes (e.g., rotamers in fluorobenzyl groups) .

- Reproducibility checks : Standardizing reaction time/temperature (e.g., strict 0°C→RT protocols) minimizes variability .

Q. What strategies improve regioselectivity in derivatization?

- Directed ortho-metalation : Use of directing groups (e.g., carbonyls) to control functionalization sites .

- Microwave-assisted synthesis : Reduces side reactions (e.g., polymerization) by accelerating reaction rates .

- Protecting groups : Temporary masking of reactive pyrrole NH (e.g., Boc protection) enables selective modifications .

Q. How does the dihydropyrrole ring affect biological activity?

The partially saturated ring increases conformational flexibility , enhancing binding to hydrophobic enzyme pockets. For example, fluorobenzyl-dihydropyrroles show improved IC₅₀ values (e.g., 12 µM vs. 45 µM for fully aromatic analogs) in kinase inhibition assays .

Methodological Considerations

Q. What computational tools predict physicochemical properties?

- LogP calculation : Software like MarvinSuite or ACD/Labs estimates lipophilicity (experimental logP ≈ 2.8 for the compound) .

- Molecular docking (AutoDock Vina) : Models interactions with biological targets (e.g., ATP-binding sites) .

Q. How are reaction yields optimized for scale-up?

- Solvent screening : THF > DCM > toluene for Grignard reactions (THF gives 20% higher yields) .

- Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) accelerates cyclization steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.